molecular formula C11H13N3O B13354006 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Cat. No.: B13354006
M. Wt: 203.24 g/mol
InChI Key: ZLOMBAZDEPBKQO-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with various substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through binding to these enzymes and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties and reactivity.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.

Uniqueness

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new therapeutic agents and materials.

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of 203.24 g/mol. The compound features an oxadiazole ring that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,2,4-oxadiazole derivatives possess inhibitory effects against various cancer cell lines. A notable case involved a derivative exhibiting an IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 1CXF HT-2992.4
Compound 2OVXF 8992.76
Compound 3PXF 17529.27

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. Using the DPPH radical scavenging method, several compounds demonstrated significant antioxidant activity. For example, the introduction of an oxadiazole moiety increased the antioxidant efficiency compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Ability (%)
Compound A88.6
Compound B87.7
Compound C78.6

Other Biological Activities

In addition to anticancer and antioxidant properties, oxadiazole derivatives have shown promise in various other pharmacological activities including:

  • Anti-inflammatory : Compounds have been noted for their ability to inhibit inflammatory pathways.
  • Antimicrobial : Certain derivatives exhibit activity against bacterial and fungal strains.
  • Antidepressant : Some studies suggest potential effects on neurotransmitter systems relevant to mood regulation .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes such as carbonic anhydrase and histone deacetylases.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Radical Scavenging : The antioxidant properties stem from their ability to neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies

Several case studies highlight the efficacy of oxadiazole compounds in preclinical models:

  • Study on Cancer Cell Lines : A derivative was tested against multiple cancer cell lines showing selective toxicity towards tumor cells while sparing normal cells.
  • Antioxidant Efficacy Evaluation : A series of compounds were evaluated for their ability to scavenge DPPH radicals, with some exhibiting superior activity compared to established antioxidants.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine

InChI

InChI=1S/C11H13N3O/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8/h3-7H,12H2,1-2H3

InChI Key

ZLOMBAZDEPBKQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N

Origin of Product

United States

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